molecular formula C18H13N3O2S2 B2715935 N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide CAS No. 866131-48-8

N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide

カタログ番号: B2715935
CAS番号: 866131-48-8
分子量: 367.44
InChIキー: ZVEAXJMWGAWVFV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Development of Quinoxaline-Sulfonamide Hybrid Compounds

The integration of quinoxaline and sulfonamide moieties into hybrid molecular architectures represents a strategic evolution in medicinal chemistry. Early foundational work emerged in the mid-2000s, exemplified by patents such as WO2007044729A2, which disclosed N-(3-amino-quinoxalin-2-yl)-sulfonamide derivatives as inhibitors of phosphatidylinositol 3-kinase (PI3K), a target implicated in oncogenic signaling. These initial discoveries highlighted the potential of quinoxaline-sulfonamide hybrids to modulate critical enzymatic pathways, spurring further investigations into their structural versatility.

By the 2010s, research expanded to explore substitutions at the quinoxaline core, as evidenced by studies on 2,3-substituted quinoxalin-6-amine analogs. For instance, urea-functionalized derivatives demonstrated low micromolar antiproliferative activity against diverse cancer cell lines, with mechanistic studies linking their efficacy to caspase activation and Mcl-1-dependent apoptosis. Concurrently, metal complexes of quinoline-sulfonamide hybrids revealed broad-spectrum antimicrobial properties, underscoring the scaffold’s adaptability across therapeutic domains.

Recent advances, such as the 2024 synthesis of sulfonamide-derived quinoxaline 1,4-dioxides, have refined structure-activity relationship (SAR) paradigms. These compounds exhibited nanomolar inhibition of carbonic anhydrase IX (CA IX), a hypoxia-inducible enzyme overexpressed in tumors, while maintaining antiproliferative potency against leukemia and adenocarcinoma cell lines. This trajectory underscores the scaffold’s enduring relevance in targeting both enzymatic and proliferative mechanisms.

Significance in Medicinal Chemistry Research

Quinoxaline-sulfonamide hybrids occupy a unique niche due to their dual capacity for heterocyclic interaction and sulfonamide-mediated enzyme inhibition. The quinoxaline core, a bicyclic aromatic system with nitrogen atoms at positions 1 and 4, provides a planar geometry conducive to π-π stacking and intercalation with biological targets. When conjugated with sulfonamides—a class renowned for their zinc-binding affinity in carbonic anhydrase inhibition—these hybrids exhibit multimodal activity.

For example, hybrid quinoline-sulfonamide metal complexes demonstrated potent antimicrobial effects, with cadmium derivatives achieving minimum inhibitory concentrations (MIC) of 19.04 × 10^-5 mg/mL against Staphylococcus aureus and Candida albicans. Similarly, quinoxaline-1,4-dioxide sulfonamides displayed selective toxicity under hypoxic conditions, mimicking the behavior of clinical prodrugs like tirapazamine. Such multifunctionality aligns with modern drug design principles emphasizing polypharmacology.

The structural plasticity of these hybrids enables precise tuning of physicochemical properties. Substituents such as halogens, sulfonamide groups, and heteroaromatic appendages (e.g., thiophene) have been shown to enhance target engagement and cellular permeability. For instance, trifluoromethyl-substituted derivatives achieved IC50 values of 1.3–2.1 μM against hematologic malignancies, surpassing reference agents like etoposide in potency.

Current Research Landscape and Objectives

Contemporary studies prioritize elucidating the mechanistic underpinnings of quinoxaline-sulfonamide bioactivity while optimizing selectivity profiles. A 2024 investigation combined synthetic chemistry with molecular modeling to delineate the binding mode of CA IX inhibitors, revealing critical hydrogen-bonding interactions between sulfonamide groups and active-site residues. Parallel efforts have leveraged high-throughput screening to identify substituent patterns correlating with enhanced efficacy, as illustrated by the antiproliferative SAR of 2,3-substituted quinoxalin-6-amine analogs.

Key objectives in the field include:

  • Isozyme Selectivity : Designing derivatives with preferential activity against disease-associated CA isoforms (e.g., tumor-specific CA IX over ubiquitously expressed CA I/II).
  • Metallocomplex Optimization : Exploring transition metal coordination to improve pharmacokinetic properties and target specificity, as demonstrated by zinc and copper quinoline-sulfonamide complexes.
  • Hypoxia Targeting : Engineering prodrugs activated under low-oxygen conditions to minimize off-target effects in healthy tissues.

Emerging methodologies such as fragment-based drug design and covalent docking are being employed to overcome historical challenges, including off-target enzyme inhibition and metabolic instability. The compound N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide epitomizes these trends, integrating a thiophene sulfonamide moiety—known for its electron-rich aromaticity—with a quinoxaline scaffold to potentially enhance DNA intercalation and kinase inhibition.

特性

IUPAC Name

N-(3-quinoxalin-2-ylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c22-25(23,18-9-4-10-24-18)21-14-6-3-5-13(11-14)17-12-19-15-7-1-2-8-16(15)20-17/h1-12,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEAXJMWGAWVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide typically involves the condensation of quinoxaline derivatives with thiophenesulfonamide. One common method involves the reaction of 2-quinoxalinylamine with 3-bromophenylthiophenesulfonamide under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学的研究の応用

Biological Applications

1. Antimicrobial Activity
N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide has shown potential as an antimicrobial agent. Studies indicate that similar compounds exhibit significant activity against various bacterial and fungal strains, suggesting that this compound may also possess these properties due to its structural characteristics.

2. Anticancer Properties
Research has highlighted the anticancer potential of quinoxaline derivatives, with specific studies demonstrating that compounds with similar structures can inhibit the proliferation of cancer cells. For instance, derivatives tested against human cancer cell lines such as HCT-116 and MCF-7 have shown promising results with IC50 values indicating effective antiproliferative activity . The mechanism may involve targeting specific enzymes or receptors critical for cancer cell survival.

Medicinal Chemistry

1. Drug Development
The compound is being investigated for its role in drug development, particularly in creating new therapeutic agents aimed at treating various diseases. Its ability to interact with biological targets makes it a candidate for further exploration in pharmacological studies.

2. Mechanism of Action
The mechanism of action likely involves interactions with cellular targets such as enzymes involved in metabolic pathways or DNA synthesis. This interaction can disrupt normal cellular functions, leading to apoptosis in cancerous cells or inhibition of microbial growth.

Industrial Applications

1. Agrochemicals
Due to its bioactive properties, this compound may find applications in the development of agrochemicals, including herbicides and insecticides. The sulfonamide group is known for enhancing the biological activity of compounds used in agricultural settings.

2. Material Science
The compound's unique chemical structure also allows it to be utilized in material science for synthesizing new materials with specific properties, potentially serving as catalysts or intermediates in various chemical reactions.

Summary Table of Applications

Application Area Details
BiologicalAntimicrobial and anticancer activities; potential interactions with cellular targets
Medicinal ChemistryDevelopment of therapeutic agents; mechanisms targeting enzymes and DNA synthesis
IndustrialUse in agrochemicals; potential applications in material science

Case Studies

  • Anticancer Activity Study : A series of quinoxaline derivatives were synthesized and tested against human cancer cell lines (HCT-116 and MCF-7). Out of 25 screened compounds, several exhibited low micromolar activity, suggesting that this compound may have similar effects due to its structural analogies .
  • Antimicrobial Studies : Preliminary investigations into related quinoxaline derivatives have shown significant antimicrobial activity against various pathogens, indicating that this compound could be effective against infections caused by resistant strains.

作用機序

The mechanism of action of N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways critical for the survival and proliferation of pathogens or cancer cells. The quinoxaline moiety is known to interact with DNA and proteins, while the thiophenesulfonamide group can enhance the compound’s binding affinity and specificity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Quinoxaline-Based Sulfonamides

N-{3-[(2-Ethylphenyl)amino]-2-quinoxalinyl}benzenesulfonamide
  • Molecular Formula : C₂₂H₂₀N₄O₂S
  • Molecular Weight : 404.49 g/mol .
  • Key Differences: Replaces the thiophenesulfonamide group with a benzenesulfonamide and introduces a 2-ethylphenylamino substituent on the quinoxaline.
  • Implications: The bulkier ethylphenyl group may reduce binding flexibility compared to the simpler 2-quinoxalinylphenyl group in the target compound. This could lower affinity for certain receptors but improve selectivity.
N-[3-(Pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
  • Molecular Formula : C₁₇H₂₀N₄O₂S₂
  • Molecular Weight : 376.5 g/mol .
  • Key Differences: Features a pentylamino substituent on the quinoxaline instead of a phenyl group.
  • Implications: The aliphatic pentyl chain increases hydrophobicity (XLogP3 = 4.2 vs.
Activity Data
Compound Target Receptor Ki/Kd (nM) Selectivity Notes
N-[3-(2-Quinoxalinyl)phenyl]-2-thiophenesulfonamide Under investigation N/A Structural similarity to GPCR antagonists .
N-{3-[(2-Ethylphenyl)amino]-2-quinoxalinyl}benzenesulfonamide ET receptors N/A Bulkier substituents reduce ETB receptor affinity .

Thiophenesulfonamide Derivatives with Varied Cores

STF-083010 (N-[(2-Hydroxy-1-naphthalenyl)methylene]-2-thiophenesulfonamide)
  • Molecular Formula : C₁₅H₁₂N₂O₃S₂
  • Molecular Weight : 340.41 g/mol .
  • Key Differences: Replaces the quinoxaline-phenyl group with a naphthalene-hydroxymethylene moiety.
  • Implications : Acts as a potent IRE1α inhibitor (IC₅₀ ~30 µM in cellular assays), suggesting that the naphthalene group is critical for this activity .
MK6-83 (5-Methyl-N-[2-(1-piperidinyl)phenyl]-2-thiophenesulfonamide)
  • Molecular Formula : C₁₆H₁₈N₂O₂S₂
  • Molecular Weight : 342.46 g/mol .
  • Key Differences : Incorporates a piperidinyl group on the phenyl ring.
  • Implications : The basic piperidine nitrogen enhances solubility and may facilitate interactions with charged residues in target proteins.
Activity Data
Compound Biological Target IC₅₀/Ki Application Notes
STF-083010 IRE1α kinase 30 µM Used in endoplasmic reticulum stress studies .
MK6-83 Not fully characterized N/A Research tool for receptor studies .

Sulfonamide-Based ET Receptor Antagonists

N-(5-Isoxazolyl)-2-thiophenesulfonamide Derivatives
  • Key Modifications : Substitution at the 4- or 5-position with aryl groups (e.g., para-tolyl) .
  • Implications :
    • Para-tolyl substitution : Optimizes ETB receptor affinity (Ki < 10 nM) and selectivity over ETA receptors.
    • Larger substituents : Reduce both activity and selectivity due to steric clashes .
  • Comparison with Target Compound: The quinoxaline-phenyl group in the target compound is bulkier than para-tolyl, suggesting lower ETB affinity but possible activity against other targets.

Physicochemical and Pharmacokinetic Profiles

Molecular Properties

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors
This compound 367.45 ~3.5 2 / 7
N-[3-(Pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide 376.5 4.2 2 / 7
STF-083010 340.41 ~2.8 2 / 6
  • Trends : Higher hydrophobicity (XLogP3 > 4) correlates with improved membrane permeability but may limit aqueous solubility .

生物活性

N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is part of a larger class of sulfonamides known for their diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H12N2O2S\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

This compound consists of a quinoxaline moiety attached to a thiophenesulfonamide structure, which is believed to contribute to its biological activity.

Antimicrobial Properties

Numerous studies have reported the antimicrobial efficacy of sulfonamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains. For instance, a study on oxadiazole-sulfonamide derivatives showed promising antibacterial activity against five bacterial strains, suggesting that modifications in the sulfonamide structure can enhance efficacy against pathogens .

The biological activity of this compound may involve multiple mechanisms. For instance:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes critical for bacterial survival and cancer cell proliferation .
  • Induction of Apoptosis : The capacity to induce apoptosis in cancer cells has been observed in other thiophene derivatives, indicating a possible mechanism for this compound .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) must be evaluated through computational models or experimental studies. Current research suggests that sulfonamides can exhibit varying degrees of toxicity depending on their chemical structure and biological targets .

Case Studies and Experimental Data

StudyCompoundBiological ActivityMethodology
Wu et al. (1999)4-(2-aminoethyl)-benzenesulfonamideDecreased perfusion pressure; coronary resistanceIsolated rat heart model
Schwartz et al. (1995)N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideCarbonic anhydrase inhibitionIn vitro assays
Figueroa Valverde et al. (2020)Various thiophene derivativesInduced apoptosis in cancer cellsCell culture assays

Q & A

Q. What combination therapies synergize with this compound in resistant cancer models?

  • Methodological Answer : Screen with FDA-approved agents (e.g., paclitaxel, cisplatin) using Chou-Talalay synergy plots (CompuSyn). Mechanistic studies (RNA-seq) may reveal pathway crosstalk (e.g., Akt/mTOR and ER stress). In vivo validation requires PDX models with matched genomic profiles (e.g., PTEN-null tumors) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。